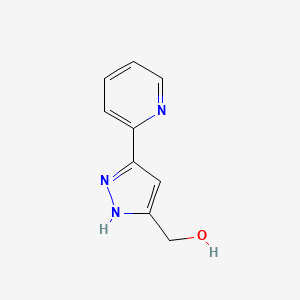

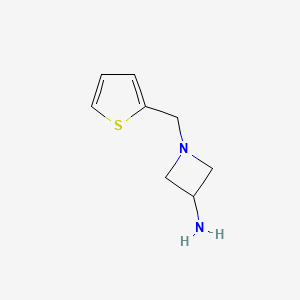

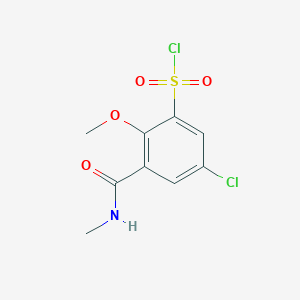

![molecular formula C9H14F3NO2 B1466790 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid CAS No. 1480279-71-7](/img/structure/B1466790.png)

2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid

Overview

Description

2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid (TFMPA) is a trifluoromethylated piperidine derivative that has a wide range of applications in the scientific and medical research fields. TFMPA is a versatile compound that can be used in a variety of ways, from synthesizing new compounds to studying biochemical and physiological processes.

Scientific Research Applications

Environmental Sorption and Degradation

2,4-Dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, which share structural similarities with 2-[4-(Trifluoromethyl)piperidin-1-yl]propanoic acid, have been extensively studied for their sorption to soil, organic matter, and minerals. These studies have elucidated the mechanisms through which these compounds interact with environmental matrices, highlighting the role of soil parameters such as pH, organic carbon content, and iron oxides in their sorption processes. This understanding is crucial for predicting the environmental fate of such compounds (Werner, Garratt, & Pigott, 2012).

Microbial Degradation

The microbial degradation of polyfluoroalkyl chemicals, which include this compound, has been a focus of environmental research due to their persistence and potential toxicological impacts. Studies have identified various microbial degradation pathways, shedding light on the environmental fate and transformation of these compounds. This research is essential for assessing the ecological risks and developing strategies for mitigating the environmental persistence of these chemicals (Liu & Avendaño, 2013).

Synthetic Methodologies

The synthesis and functionalization of spiropiperidines, which are structurally related to this compound, have been the subject of significant research interest. These methodologies have expanded the toolkit available for constructing complex piperidine-containing frameworks, which are prevalent in pharmaceuticals and agrochemicals. This area of research demonstrates the synthetic versatility and potential of piperidine derivatives in drug discovery and other applications (Griggs, Tape, & Clarke, 2018).

Reactive Extraction Processes

The use of organic solvents and supercritical fluids in the reactive extraction of carboxylic acids, a category to which this compound belongs, has been reviewed for its efficiency and environmental impact. This research highlights the potential of supercritical CO2 as an eco-friendly solvent for the separation of carboxylic acids from aqueous solutions, offering a cleaner alternative to traditional extraction methods (Djas & Henczka, 2018).

Medicinal Chemistry Insights

The structural features and functionalization of piperidine and spiropiperidine frameworks, including compounds like this compound, have been explored for their medicinal chemistry applications. These studies have contributed to the development of new therapeutic agents, leveraging the unique properties conferred by the piperidine structure. The research in this area underscores the importance of piperidine derivatives in the design and synthesis of novel drugs (Sikazwe et al., 2009).

Mechanism of Action

Target of Action

The compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . Phenylpiperidines are known to interact with a variety of targets, including receptors and enzymes, depending on their specific structures.

properties

IUPAC Name |

2-[4-(trifluoromethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c1-6(8(14)15)13-4-2-7(3-5-13)9(10,11)12/h6-7H,2-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQMFBUUZDJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

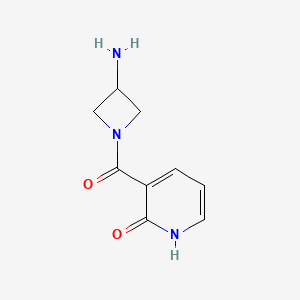

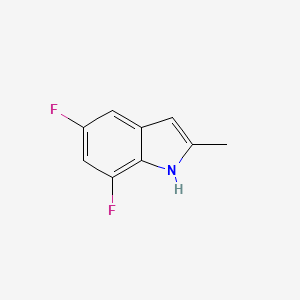

![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

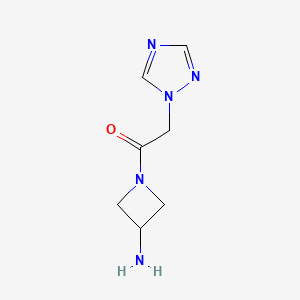

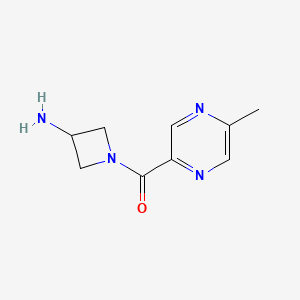

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B1466713.png)

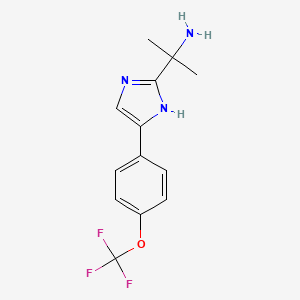

![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)

![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)

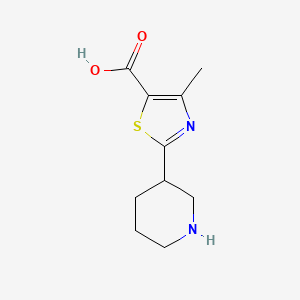

![Ethyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B1466718.png)